molecular formula C18H19ClN6O B6623227 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide

1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide

Cat. No.: B6623227
M. Wt: 370.8 g/mol
InChI Key: STWZVOFARVYGSF-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The presence of multiple functional groups, such as the triazole ring, chlorophenyl group, and dimethylamino pyridine moiety, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-12-21-16(22-25(12)14-9-6-5-8-13(14)19)18(26)24(4)15-10-7-11-20-17(15)23(2)3/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWZVOFARVYGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2Cl)C(=O)N(C)C3=C(N=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced through a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Attachment of the Dimethylamino Pyridine Moiety: This step involves the coupling of the dimethylamino pyridine derivative with the triazole intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biological Research: The compound is utilized in studies involving enzyme inhibition, receptor binding assays, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring and dimethylamino pyridine moiety are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N-methyl-1,2,4-triazole-3-carboxamide
  • 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-thiol
  • 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-amine

Uniqueness

The uniqueness of 1-(2-chlorophenyl)-N-[2-(dimethylamino)pyridin-3-yl]-N,5-dimethyl-1,2,4-triazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for targeted research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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